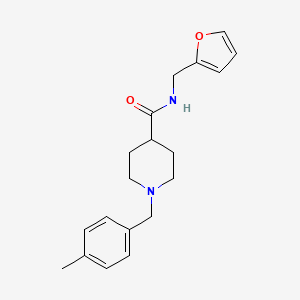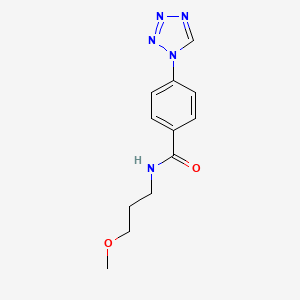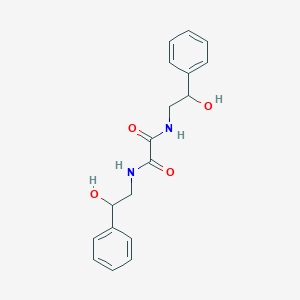
N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide, also known as NFPS, is a selective allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2005 by researchers at the University of Pittsburgh School of Medicine. Since then, NFPS has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and neurodegenerative diseases.
Mecanismo De Acción
N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide is a selective allosteric modulator of the mGluR5 receptor. It binds to a specific site on the receptor, known as the allosteric modulatory site, and enhances the activity of the receptor in response to glutamate. This results in increased signaling through the mGluR5 receptor pathway, which has been implicated in various neurological functions, including learning and memory, synaptic plasticity, and pain perception.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects. N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects in models of neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has several advantages as a research tool. It is highly selective for the mGluR5 receptor, which allows for specific modulation of this pathway without affecting other glutamate receptors. Additionally, N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has good bioavailability and can be administered orally, which makes it a convenient tool for in vivo studies. However, N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide also has some limitations. It has a relatively short half-life, which limits its duration of action. Additionally, the effects of N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide may be influenced by factors such as age, sex, and genetic background, which can complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for research on N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide. One area of interest is the potential therapeutic applications of N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide in various neurological disorders. Additional studies are needed to determine the efficacy and safety of N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide in preclinical and clinical models of these disorders. Another area of interest is the development of more selective and potent allosteric modulators of the mGluR5 receptor, which may have improved therapeutic potential. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide on the mGluR5 receptor pathway.
Métodos De Síntesis
N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide can be synthesized using a multistep process that involves the reaction of 1-(4-methylbenzyl)piperidine-4-carboxylic acid with 2-furylacetonitrile in the presence of a base, followed by reduction of the resulting nitrile with lithium aluminum hydride. The final product is obtained by reacting the resulting amine with 4-chloro-3-nitrobenzoyl chloride.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15-4-6-16(7-5-15)14-21-10-8-17(9-11-21)19(22)20-13-18-3-2-12-23-18/h2-7,12,17H,8-11,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGVBKLFPVNNQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-butyl-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5138035.png)

![N-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5138047.png)
![4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5138050.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5138058.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5138068.png)
![2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5138074.png)
![N-(3-isopropoxypropyl)-5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5138089.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5138109.png)

![4-butyl-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5138111.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-5-methoxy-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine](/img/structure/B5138116.png)
![ethyl 4-{[2-(2-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5138128.png)